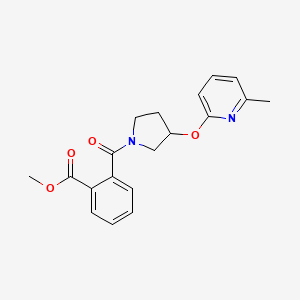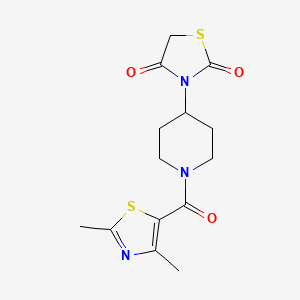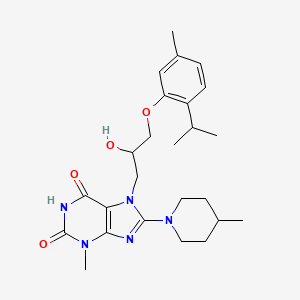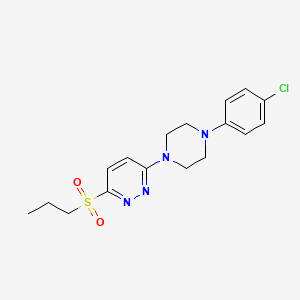
Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also has a methyl group attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors . Pyridine derivatives can be synthesized through various methods, including gas phase methylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its pyrrolidine and pyridine rings, as well as the positioning of the methyl group and the carbonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. Pyrrolidine and pyridine rings can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine and pyridine rings could impact its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Potent and Selective Inhibitors Synthesis
Compounds including derivatives closely related to "Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate" have been developed as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, a target for type-2 diabetes treatment. These inhibitors were prepared labeled with carbon-13 and carbon-14, facilitating studies on drug metabolism, pharmacokinetics, and bioanalytical research (Latli et al., 2017).
Electrochemical Properties and Synthesis
Research has also explored the synthesis and electrochemical characterisation of pyrrole derivatives, such as a magenta polypyrrole derivatised with Methyl Red azo dye. This work has implications for the development of materials with specific electrochromic properties, useful in applications like pH sensors (Almeida et al., 2017).
Coordination Chemistry and Luminescent Compounds
Derivatives of 2,6-di(pyrazol-1-yl)pyridine, related in structure to the core compound , have been studied for their coordination chemistry. These compounds serve as versatile ligands and have found applications in creating luminescent lanthanide compounds for biological sensing, showcasing their potential in biochemistry and materials science (Halcrow, 2005).
Molecular Docking and Antimicrobial Activity
A series of novel pyridine and fused pyridine derivatives have been synthesized for molecular docking screenings towards GlcN-6-P synthase, a target protein. This research provides insights into the development of compounds with potential antimicrobial and antioxidant activity, highlighting the utility of such structures in the search for new therapeutic agents (Flefel et al., 2018).
Environmental Applications: Dye Removal
The synthesis and application of a protonated metal-organic framework containing pyridyl moieties for the highly efficient and selective removal of anionic dyes from aqueous solutions have been reported. This research underscores the potential environmental applications of such compounds in water purification and environmental remediation (Yu et al., 2021).
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of a pyrrolidine ring in the compound suggests that it may have a wide range of biological activities .
Action Environment
The structure of the compound, particularly the presence of a pyrrolidine ring, suggests that it may be influenced by various environmental factors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-6-5-9-17(20-13)25-14-10-11-21(12-14)18(22)15-7-3-4-8-16(15)19(23)24-2/h3-9,14H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYSNUCGSOXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)

![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2395051.png)
![5-Tert-butyl-4-[3-(4-methoxyphenyl)prop-2-enylidene]-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one](/img/structure/B2395053.png)
![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B2395054.png)

![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2395056.png)
![1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2395057.png)
![2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2395058.png)
![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)
